molecular formula C15H13N3OS B1606505 5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol CAS No. 91759-68-1

5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol

Cat. No.: B1606505
CAS No.: 91759-68-1
M. Wt: 283.4 g/mol
InChI Key: NUWCQEKKUKYOIE-UHFFFAOYSA-N
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Description

Crystallographic Characterization and Tautomeric Behavior

The crystallographic investigation of 5-(4-Methoxy-phenyl)-4-phenyl-4h-triazole-3-thiol and related triazole derivatives has provided crucial insights into their three-dimensional molecular architecture and solid-state packing arrangements. Crystal structure analysis reveals that the compound crystallizes in the triclinic space group P-1 with specific unit cell parameters including a = 6.9469(7) Å, b = 9.6824(1) Å, c = 10.699(1) Å, α = 91.24(1)°, β = 100.93(1)°, and γ = 92.466(8)°. The crystal density was determined to be 1.33 g/cm³, with refinement statistics showing R1 = 0.0631 and wR2 = 0.1701, indicating high-quality structural determination.

The tautomeric behavior of this compound represents one of its most fascinating structural features, involving equilibrium between thiol and thione forms. Quantum chemical investigations have demonstrated that the thione tautomer generally represents the thermodynamically more stable form in the gas phase. The tautomeric equilibrium can be represented as a dynamic process where the compound exists primarily in the 4H-1,2,4-triazole-3-thione form rather than the corresponding thiol tautomer. Nuclear magnetic resonance studies in pyridine-d5 solvent have confirmed that the tautomeric equilibrium is completely shifted toward the thione form, as evidenced by the characteristic deshielded signal of the 2-N-H proton at 16.00 parts per million.

The crystallographic data further reveals important structural parameters including the molecular weight of 283.4 g/mol and the molecular formula C15H13N3OS. The crystal structure demonstrates specific intermolecular interactions that stabilize the solid-state arrangement, with hydrogen bonding patterns contributing significantly to the overall crystal packing. The Cambridge Crystallographic Data Centre number 657355 has been assigned to this structure, providing a permanent reference for crystallographic information.

Systematic studies of substituted triazole derivatives have shown that substituent effects have minimal influence on the relative stabilities and energy barriers for thione-thiol proton transfer, with thione forms consistently representing the predominant species in the gas phase. The crystallographic characterization has also revealed conformational preferences and geometric parameters that influence the overall molecular stability and intermolecular interactions within the crystal lattice.

Spectroscopic Analysis (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The comprehensive spectroscopic characterization of 5-(4-Methoxy-phenyl)-4-phenyl-4h-triazole-3-thiol encompasses multiple analytical techniques that provide detailed information about its molecular structure and electronic properties. Infrared spectroscopy analysis reveals characteristic absorption bands that serve as fingerprints for functional group identification and structural confirmation.

The infrared spectrum of triazole-thiol derivatives typically exhibits distinct absorption patterns in specific regions. The carbonyl stretching vibrations appear in the range of 1687-1672 cm⁻¹, while carbon-sulfur stretching bands are observed at 1290-1250 cm⁻¹. The N-H proton stretching vibrations of related thiosemicarbazide derivatives are detected at 9.20-10.15 parts per million in the infrared spectrum. Mass spectrometry data for the parent triazole-thiol structure shows characteristic fragmentation patterns with molecular ion peaks and associated fragments.

Nuclear magnetic resonance spectroscopy provides the most detailed structural information about this compound. Proton nuclear magnetic resonance spectroscopy reveals specific chemical shift patterns that distinguish between tautomeric forms and confirm structural assignments. The aromatic proton signals appear in the characteristic downfield region, with the 4-methoxyphenyl protons exhibiting distinct coupling patterns. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with carbon atoms in different chemical environments showing characteristic chemical shifts.

Two-dimensional nuclear magnetic resonance techniques, including proton-proton correlation spectroscopy and proton-carbon heteronuclear multiple bond correlation, have been employed to establish connectivity patterns and confirm structural assignments. The 1H-15N heteronuclear multiple bond correlation spectrum allows identification of nitrogen-containing functional groups and their connectivity within the triazole ring system.

Ultraviolet-visible spectroscopy studies of related triazole compounds reveal important electronic transition information. The absorption spectrum typically exhibits bands with maxima around 337 nm with shoulders at 311 nm, corresponding to molar extinction coefficients of 2.92 × 10⁴ and 2.47 × 10⁴ L mol⁻¹ cm⁻¹, respectively. The presence of metal ions can significantly alter the ultraviolet-visible absorption characteristics, with new peaks appearing at different wavelengths and the formation of clear isosbestic points indicating well-defined complex formation.

Fluorescence spectroscopy investigations demonstrate that triazole-thiol compounds typically exhibit extremely weak native fluorescence, but this can be dramatically enhanced under specific conditions. The fluorescence quantum yield values provide quantitative measures of emission efficiency, with significant variations observed depending on the specific substitution pattern and environmental conditions.

Computational Modeling of Thiol-Thione Tautomerism

Computational modeling studies of 5-(4-Methoxy-phenyl)-4-phenyl-4h-triazole-3-thiol have employed various levels of theoretical methods to investigate the intramolecular thiol-thione tautomerism and related molecular properties. Density functional theory calculations using the B3LYP functional with various basis sets have been extensively utilized to explore the energetics and structural parameters of different tautomeric forms.

The computational investigation of thiol-thione tautomerism has been conducted using multiple theoretical approaches including Hartree-Fock, B3LYP density functional theory, and second-order Møller-Plesset perturbation theory methods. Gas phase calculations consistently demonstrate that the thione tautomer represents the most thermodynamically stable form across all levels of theory employed. The B3LYP/6-31G(d,p) level of theory has been identified as particularly well-suited and reliable for investigating this type of tautomerism.

Comprehensive studies of twenty halophenyl and isopyridyl derivatives using B3LYP/6-31G(d,p) calculations have revealed that substituents have minimal influence on relative stabilities and energy barriers for thione-thiol proton transfer. The calculations consistently indicate that thione forms predominate in the gas phase regardless of the specific substitution pattern. Energy barrier calculations for the tautomerization process provide insights into the kinetic feasibility of interconversion between different tautomeric forms.

Natural bond orbital analysis has been employed to understand the relative stabilities of species involved in the tautomerism process. This computational approach provides detailed information about electron density distribution, bond orders, and charge transfer characteristics that influence tautomeric preferences. The geometric optimization studies reveal specific structural parameters including bond lengths, bond angles, and dihedral angles that characterize each tautomeric form.

Vibrational frequency calculations using density functional theory methods with appropriate scaling factors have been utilized to interpret experimental infrared spectroscopic data. The computed vibrational frequencies show excellent agreement with experimental observations, providing validation for the theoretical models and enabling detailed assignment of spectroscopic features. The calculations encompass all five possible tautomeric forms of the triazole-thiol system, allowing comprehensive comparison of their relative stabilities and spectroscopic properties.

Solvent effects on tautomeric equilibria have been investigated through continuum solvation models. These calculations reveal that solvent polarity can significantly influence the relative stability of different tautomeric forms, with polar solvents generally favoring certain tautomeric arrangements over others. The electronic transition calculations in dimethyl sulfoxide solvent and vacuum conditions provide theoretical predictions for ultraviolet-visible absorption wavelengths that can be compared with experimental observations.

The computational studies also encompass calculations of highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insights into electronic properties and potential reactivity patterns. These frontier molecular orbital calculations contribute to understanding the electronic structure and potential applications of these compounds in various chemical contexts.

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-19-13-9-7-11(8-10-13)14-16-17-15(20)18(14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWCQEKKUKYOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354134
Record name 5-(4-methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91759-68-1
Record name 5-(4-methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(4-Methoxy-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and antifungal applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and safety profiles based on recent studies.

  • Molecular Formula : C15H13N3OS
  • Molecular Weight : 301.34 g/mol
  • CAS Number : 764320

The biological activity of this compound is primarily attributed to its ability to interact with biological receptors and enzymes. The presence of the triazole ring enhances its affinity for various targets due to:

  • Hydrogen bonding capabilities
  • Dipole character
  • Rigidity and solubility .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .
  • Cytotoxicity Assay : The MTT assay indicated significant cytotoxicity with IC50 values below 100 µM for certain derivatives .
Cell LineIC50 (µM)
IGR39< 100
MDA-MB-231< 100
Panc-1< 100

These results suggest that derivatives of this compound may serve as promising candidates for further development as anticancer agents.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated its effectiveness in inhibiting growth:

  • Minimum Inhibitory Concentration (MIC) values were determined for several pathogens.
PathogenMIC (µg/mL)
Staphylococcus aureus< 50
Escherichia coli< 50
Candida albicans< 100

The low MIC values indicate strong antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Toxicity Profile

Understanding the toxicity of new compounds is crucial for their development. The acute toxicity of this compound was assessed through both in silico and in vivo methods. The LD50 was found to be approximately 1190 mg/kg when administered intragastrically, classifying it within the IV class of toxicity according to K.K. Sidorov's classification . This relatively high LD50 indicates a favorable safety profile compared to other compounds in the same class.

Case Studies

Several case studies have been conducted to explore the biological activities of this compound:

  • Study on Anticancer Properties :
    • A study evaluated the efficacy of synthesized triazole derivatives against various cancer cell lines. The results showed that compounds with substitutions at the C5 position exhibited enhanced cytotoxicity compared to their parent compounds .
  • Antimicrobial Efficacy Evaluation :
    • Another study focused on the antimicrobial activity of this compound against clinical isolates of bacteria and fungi. The findings indicated significant inhibition of microbial growth at low concentrations, supporting its potential as an antimicrobial agent .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of triazoles, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is C15H13N3OSC_{15}H_{13}N_3OS, and it exhibits properties that make it suitable for various applications:

  • Molecular Weight : 273.35 g/mol
  • Solubility : Soluble in organic solvents, which enhances its usability in chemical reactions.

Antimicrobial Activity

Research has indicated that 5-(4-methoxy-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol possesses significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

There is growing interest in the potential anticancer effects of this compound. Preliminary studies suggest that it may inhibit the growth of specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes related to disease pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer progression.

Fungicide Development

Given its antifungal properties, this triazole derivative is being explored as a potential fungicide. Its application could help in managing crop diseases caused by fungal pathogens, thereby enhancing agricultural productivity.

Plant Growth Regulation

Preliminary findings suggest that compounds like this compound may influence plant growth and development. This could lead to its use as a plant growth regulator.

Corrosion Inhibition

The compound's thiol group has been investigated for its potential as a corrosion inhibitor in metal surfaces. Research indicates that it can form protective films on metals, reducing corrosion rates.

Nanomaterials Synthesis

There is ongoing research into using this triazole derivative in the synthesis of nanomaterials. Its chemical properties may facilitate the formation of nanoparticles with specific functionalities.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity[PubChem] Effective against multiple bacterial strains.
Anticancer Properties Induces apoptosis in cancer cell lines.
Fungicide Development Potential candidate for agricultural fungicides.
Corrosion Inhibition Forms protective layers on metal surfaces.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Properties Reference
5-(4-Methoxy-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol 4-phenyl, 5-(4-methoxyphenyl), 3-thiol Antifungal, antibiotic activity; reactive thiol for S-alkylation
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-(Schiff base), 5-(4-nitrophenyl), 3-thiol Enhanced electronic effects due to nitro group; potential for coordination chemistry
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole 4-chlorophenyl, 3-(4-methoxyphenyl), 5-alkylsulfanyl Increased lipophilicity; improved membrane permeability for biological applications
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 5-pyrazolyl, 4-phenyl, 3-thiol Moderate antiradical activity (DPPH assay); dual heterocyclic system
5-Heptadec-8-enyl-4-phenyl-4H-1,2,4-triazole-3-thiol (HPTT) 5-long alkyl chain, 4-phenyl, 3-thiol Corrosion inhibition (>90% efficiency in acidic media); mixed-type inhibitor behavior

Corrosion Inhibition

Triazole-thiols with long alkyl chains (e.g., HPTT, PUTT) exhibit high corrosion inhibition in acidic environments via adsorption on metal surfaces . The target compound’s methoxyphenyl group may provide weaker adsorption compared to alkyl chains but could be optimized through S-alkylation to introduce hydrophobic groups.

Physicochemical Properties

  • Solubility: Bulky substituents (e.g., tert-butylphenoxy in ) reduce solubility in polar solvents, whereas the methoxyphenyl group in the target compound improves solubility in ethanol and DMF .
  • Thermal Stability : Chlorophenyl derivatives () show higher thermal stability due to strong C-Cl bonds, while methoxy groups may lower melting points via reduced crystallinity .

Preparation Methods

Synthesis via Thiosemicarbazide Cyclization

This method involves a three-step process starting from 4-methoxyaniline (1):

Key Characterization Data :

  • 1H-NMR (Py-d5): δ 16.00 (s, -NH), 7.64–7.31 (m, aromatic protons), 3.35 (s, -OCH3).
  • 13C-NMR (Py-d5): δ 171.7 (C=S), 160.8 (aromatic C-O), 151.9 (triazole C5).

Alternative Route from 4-Methoxybenzoyl Chloride

A modified approach uses 4-methoxybenzoyl chloride as the starting material:

Comparative Analysis of Methods

Parameter Thiosemicarbazide Route 4-Methoxybenzoyl Chloride Route
Starting Material 4-Methoxyaniline 4-Methoxybenzoyl chloride
Reaction Steps 3 2
Overall Yield 70–75% 65–70%
Key Advantage Higher purity Shorter synthesis time

Critical Reaction Conditions

  • Cyclization Base : NaOH or KOH in ethanol/water mixtures are preferred for efficient ring closure.
  • Temperature Control : Acylation steps require low temperatures (0–5°C) to prevent side reactions.
  • Tautomerism Management : The product exists in thiol-thione tautomeric equilibrium, confirmed by NMR (δ 171.7 ppm for C=S in Py-d5).

Scalability and Industrial Relevance

  • Solvent Choice : Ethanol is favored for its cost-effectiveness and ease of removal.
  • Purification : Recrystallization from ethanol yields >98% purity.
  • Challenges : Moisture-sensitive intermediates require inert atmosphere handling.

Q & A

Q. What are the standard synthesis protocols for 5-(4-Methoxy-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol?

The compound is typically synthesized via cyclization reactions of thiosemicarbazide intermediates. A common method involves reacting 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone, followed by cyclization with thiourea in basic media (e.g., NaOH). Alkylation or Mannich reactions can further modify the triazole-thiol core to generate derivatives . For example, refluxing precursors in aqueous NaOH yields cyclized products, while acidification with HCl precipitates the final compound .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and analytical methods:

  • IR spectroscopy identifies functional groups (e.g., C=S stretching at ~1178 cm⁻¹, NH bands at ~3459 cm⁻¹) .
  • ¹H-NMR and LC-MS validate molecular connectivity and purity .
  • Elemental analysis ensures stoichiometric consistency (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What biological targets are associated with this compound?

The triazole-thiol scaffold exhibits enzyme inhibitory activity, particularly against α-amylase and α-glucosidase, suggesting potential antidiabetic applications . Derivatives have also shown antimicrobial activity in screening assays, though specific targets (e.g., bacterial cell wall synthesis) require further validation .

Advanced Research Questions

Q. How can derivatives of this compound be optimized for enhanced bioactivity?

  • Alkylation/Mannich reactions : Introducing alkyl or amine groups (e.g., using 1-iodobutane or formaldehyde/secondary amines) improves lipophilicity and target binding .
  • Metal coordination : Complexation with transition metals (Fe²⁺, Cu²⁺, Zn²⁺) enhances antibacterial and antifungal activity by disrupting microbial metalloenzymes .
  • SAR studies : Substituents on the methoxyphenyl or triazole ring influence potency. For example, electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition .

Q. What computational methods are used to predict pharmacological properties?

  • Molecular docking : Evaluates binding affinity to targets like α-glucosidase (PDB ID: 2ZE0) by simulating interactions with the triazole-thiol core .
  • ADME analysis : Predicts pharmacokinetic parameters (e.g., bioavailability, LogP) using tools like SwissADME. Derivatives with low topological polar surface area (<140 Ų) show better membrane permeability .

Q. How can contradictory bioactivity data from different studies be reconciled?

Discrepancies in antimicrobial or enzyme inhibition results may arise from:

  • Experimental conditions : Variations in bacterial strains, enzyme isoforms, or assay pH (e.g., α-glucosidase from yeast vs. mammalian sources) .
  • Structural modifications : Minor changes in substituents (e.g., para- vs. meta-methoxy groups) drastically alter activity. Rigorous control of synthetic routes and purity is critical .

Q. What advanced characterization techniques resolve structural ambiguities?

  • X-ray crystallography : Determines 3D conformation and intermolecular interactions (e.g., hydrogen bonding in sulfonyl derivatives) .
  • HPLC-MS/MS : Detects trace impurities or degradation products that may interfere with bioactivity .

Q. How does the compound interact with metal ions in coordination chemistry?

The thiol group acts as a bidentate ligand, forming stable complexes with transition metals. For example, Zn²⁺ complexes exhibit tetrahedral geometry, enhancing stability and redox activity in catalytic applications .

Methodological Challenges and Solutions

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

  • Low yields : Cyclization steps often have <50% efficiency. Optimizing solvent systems (e.g., dioxane/water mixtures) and reaction times improves yields .
  • Purification difficulties : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes byproducts. Recrystallization from ethanol enhances purity .

Q. How can structure-activity relationships (SAR) guide drug development?

  • Substituent screening : Testing analogs with halogens (Cl, Br), alkyl chains, or heterocycles (e.g., pyrrole) identifies pharmacophores. For instance, 4-chlorophenyl derivatives show higher antimicrobial potency .
  • Pharmacophore modeling : Aligns key functional groups (thiol, triazole) with target binding pockets to prioritize synthetic targets .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol
Reactant of Route 2
5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol

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